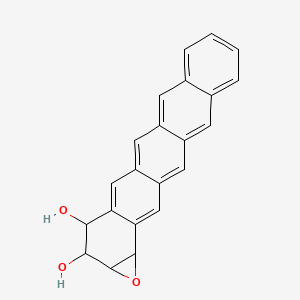
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol is a complex organic compound characterized by its unique structure, which includes a pentacene backbone fused with an oxirene ring and diol functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable pentacene derivative with an epoxide precursor under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using high-yield reactions, cost-effective reagents, and efficient purification techniques. The process may also involve continuous flow chemistry to enhance production efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form tetrahydropentacene derivatives.
Substitution: The oxirene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirene ring.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydropentacene derivatives.
Substitution: Formation of substituted oxirene derivatives.
Applications De Recherche Scientifique
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho(1,2-b)oxirene-2,3-diol: Similar structure but with a naphthalene backbone.
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol: Contains a phenanthrene backbone and additional methyl groups.
Uniqueness
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol is unique due to its pentacene backbone, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and devices .
Propriétés
Numéro CAS |
75921-61-8 |
|---|---|
Formule moléculaire |
C22H16O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
18-oxahexacyclo[12.9.0.03,12.05,10.016,22.017,19]tricosa-1,3,5,7,9,11,13,15,22-nonaene-20,21-diol |
InChI |
InChI=1S/C22H16O3/c23-19-17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18(17)21-22(25-21)20(19)24/h1-10,19-24H |
Clé InChI |
IJUDJDMGCVESNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C4C=C5C6C(O6)C(C(C5=CC4=CC3=CC2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)

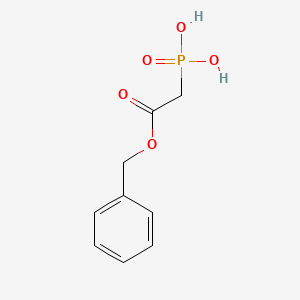
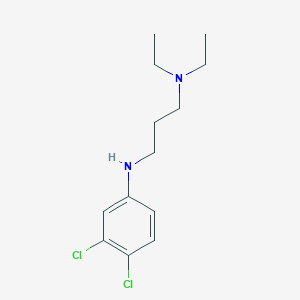
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
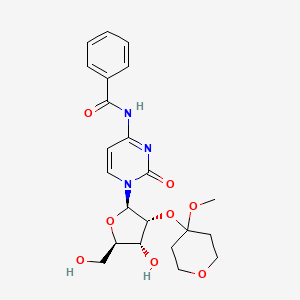

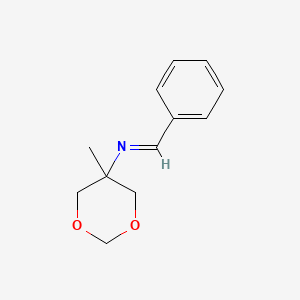

![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)

